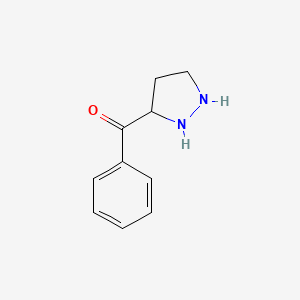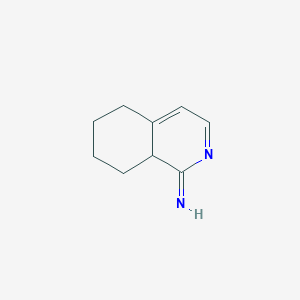
Fluorescein-diphosphat (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-diphosphat (ammonium) is a multifunctional dye widely used in biological experiments. It is particularly valuable for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms . This compound has applications ranging from basic scientific research to clinical diagnostics and is also used in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-diphosphat (ammonium) typically involves the phosphorylation of fluorescein. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods: In industrial settings, the production of Fluorescein-diphosphat (ammonium) involves large-scale phosphorylation reactions using automated reactors. The process includes steps like purification through crystallization or chromatography to achieve high purity levels. The final product is then converted to its ammonium salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-diphosphat (ammonium) primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, the diphosphate groups are sequentially hydrolyzed to produce fluorescein monophosphate and then fluorescein .
Common Reagents and Conditions:
Hydrolysis: Alkaline phosphatase in a buffered solution at an optimal pH of around 9.0.
Oxidation and Reduction: While not common, fluorescein derivatives can undergo redox reactions under specific conditions.
Major Products:
Hydrolysis: Fluorescein monophosphate and fluorescein.
Oxidation: Oxidized fluorescein derivatives.
Scientific Research Applications
Fluorescein-diphosphat (ammonium) is extensively used in various scientific research fields:
Chemistry: As a fluorescent probe in chemical assays and reactions.
Biology: For imaging and tracking cellular processes, studying enzyme activities, and detecting biomolecules.
Medicine: In diagnostic imaging, particularly in angiography and retinal studies.
Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells
Mechanism of Action
The primary mechanism of action of Fluorescein-diphosphat (ammonium) involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence is used to visualize and track various biological processes. The molecular targets include enzymes like alkaline phosphatase, and the pathways involve the hydrolysis of phosphate esters .
Comparison with Similar Compounds
- Fluorescein monophosphate
- Fluorescein diacetate
- Rhodamine derivatives
- Coumarin derivatives
Comparison: Fluorescein-diphosphat (ammonium) is unique due to its dual phosphate groups, which allow for sequential hydrolysis and enhanced sensitivity in detecting enzyme activities. Compared to fluorescein monophosphate, it provides a higher signal-to-noise ratio in assays. Rhodamine and coumarin derivatives, while also fluorescent, have different excitation and emission spectra, making Fluorescein-diphosphat (ammonium) more suitable for specific applications requiring green fluorescence .
Properties
Molecular Formula |
C20H16NO8P |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
azane;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |
InChI |
InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |
InChI Key |
QKVQYTIROGRBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)





![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)




![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)

